molecular formula C18H24ClNO3 B1668558 7,8-(Methylenedioxy)-14-hydroxyberbane CAS No. 104786-63-2

7,8-(Methylenedioxy)-14-hydroxyberbane

Cat. No. B1668558
M. Wt: 337.8 g/mol
InChI Key: MSHVJMFWPHDENI-AFHKOZSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The name “7,8-(Methylenedioxy)-14-hydroxyberbane” suggests that this compound is a derivative of berbane, which is a type of alkaloid. The “7,8-(Methylenedioxy)” part indicates the presence of a methylenedioxy group (an oxygen bridge between the 7th and 8th carbon atoms), and “14-hydroxy” indicates a hydroxyl group (an oxygen and hydrogen atom) attached to the 14th carbon .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a methylenedioxy group and a hydroxyl group attached to a berbane skeleton. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The methylenedioxy group and the hydroxyl group could potentially be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Alpha2-Adrenoceptor Antagonism

  • Effect on Renal Sympathetic Function : 7,8-(Methylenedioxy)-14-alpha-hydroxyalloberbane HCl, identified as CH-38083, exhibits significant effects as an alpha2-adrenoceptor antagonist. It has been observed to increase sympathetic activity and blood pressure in animal studies, indicating its potential utility in understanding and possibly manipulating sympathetic nervous system functions (Dóda & Vizi, 1989).

Antagonism of AMPA Receptors

  • Noncompetitive AMPA Receptor Antagonists : Synthesized derivatives of 7,8-(Methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones have been studied for their antagonistic properties against AMPA receptors. These compounds, including variants of 7,8-(Methylenedioxy), exhibit potential as noncompetitive, allosteric inhibitors of AMPA receptor-channel complexes, suggesting a role in neurological research and possibly in developing treatments for neurological disorders (Wang et al., 1998).

Antitumor Activities

  • Anti-tumor Properties in Dihydrodibenzoxepins : Compounds related to 7,8-dihydro-5-hydroxy-12,13-methylenedioxy-11-methoxyldibenz[ B,F]oxepin, a variant of 7,8-(Methylenedioxy), have exhibited anti-tumor activities against specific human tumor cell lines, highlighting their potential in cancer research and therapy development (Wu, He, & Pan, 2006).

Synergistic Action in Drug Metabolism

  • Role in Drug and Insecticide Metabolism : The methylene-C14 group in compounds like methylenedioxyphenyls is crucial in drug and insecticide metabolism. These compounds serve as alternate substrates for enzymatic hydroxylation systems, influencing the metabolism rate and action duration of certain drugs and chemicals (Casida et al., 1966).

Opioid Agonists

  • **Highly Potent Opioid Agonists**: Research into 14-methoxymorphinan-6-ones, which are closely related to 7,8-(Methylenedioxy) compounds, demonstrates their high antinociceptive potency, suggesting their potential as potent opioid agonists in medical applications (Schmidhammer et al., 1984).

Hydroxyl Radical Mediated Demethylenation

  • Demethylenation of Methylenedioxy Compounds : Studies on the oxidative demethylenation reactions of (methylenedioxy)phenyl compounds (MDPs) by hydroxyl radicals are significant in understanding their metabolic processes and potential biological impacts. This research has implications for the study of drug metabolism and the effects of certain pharmaceuticals (Kumagai et al., 1991).

Cytotoxic Activities

  • Cytotoxic Properties : Various synthesized compounds related to 7,8-(Methylenedioxy) have shown significant cytotoxic activities against cancer cell lines, suggesting their potential application in cancer research and treatment. The ability of these compounds to target and affect tumor cells is a critical area of exploration in the field of oncology (Langlois et al., 2001).

Safety And Hazards

Without specific studies on this compound, it’s difficult to provide accurate information about its safety and hazards. As with any compound, the safety profile would depend on factors like its toxicity, reactivity, and potential for causing allergic reactions .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and potential biological activity. Such studies could help to elucidate its potential uses and risks .

properties

IUPAC Name

(1S,15S,18S,20R)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9-trien-18-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c20-14-2-1-12-9-19-4-3-11-7-17-18(22-10-21-17)8-15(11)16(19)6-13(12)5-14;/h7-8,12-14,16,20H,1-6,9-10H2;1H/t12-,13+,14+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHVJMFWPHDENI-AFHKOZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=CC5=C(C=C4C3CC2CC1O)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN3CCC4=CC5=C(C=C4[C@@H]3C[C@@H]2C[C@H]1O)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909211
Record name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-(Methylenedioxy)-14-hydroxyberbane

CAS RN

104786-63-2
Record name 7,8-(methylenedioxy)-14-hydroxyberbane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
4
Citations
J Bence, K Kuthy, M Kurcz… - Acta physiologica …, 1990 - pubmed.ncbi.nlm.nih.gov
The effect of CH-38083 on the motility and passive avoidance behavior of male Sprague-Dawley rats The effect of CH-38083 on the motility and passive avoidance behavior of male …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
E Fejér, K Botos, PS Körmöczy… - Acta physiologica …, 1990 - pubmed.ncbi.nlm.nih.gov
The behavior of CH-38083 on putative alpha-2 adrenoreceptor subtypes The behavior of CH-38083 on putative alpha-2 adrenoreceptor subtypes Acta Physiol Hung. 1990;75 Suppl:101…
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
K Botos, J Gaál, E Fejér - Acta physiologica Hungarica, 1990 - pubmed.ncbi.nlm.nih.gov
Characterization of the alpha-2-adrenoceptor labelling specificity of [3H]CH-38083 Characterization of the alpha-2-adrenoceptor labelling specificity of [3H]CH-38083 Acta Physiol Hung…
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
I Elenkov, ES Vizi - Acta physiologica Hungarica, 1990 - pubmed.ncbi.nlm.nih.gov
Negative feedback modulation of noradrenaline release from the spleen Negative feedback modulation of noradrenaline release from the spleen Acta Physiol Hung. 1990;75 Suppl:89-…
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

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